4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research . The unique structure of this compound, which includes a triazole ring and a thiol group, makes it a valuable candidate for various applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes under specific conditions . One common method includes the use of hydrazine hydrate and potassium salt dithiocarbazinate in a refluxing water medium . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include cuprous oxide as an oxidant and ortho-phosphoric acid as a catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with arylidene malononitriles in DMF results in the formation of Schiff base compounds .
Scientific Research Applications
4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including bacterial and fungal infections . Additionally, it has applications in the industry as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological receptors through hydrogen-bonding and dipole interactions . The triazole ring and thiol group play a crucial role in its biological activity by forming stable complexes with metal ions and other biomolecules . These interactions lead to the inhibition of key enzymes and pathways involved in the growth and proliferation of microbial and cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as fluconazole, flupoxam, and anastrozole . These compounds share a similar triazole ring structure but differ in their substituents and overall molecular architecture . The uniqueness of this compound lies in its specific combination of a dimethoxyphenyl group and a thiol group, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-9-8-13(15(10-14)23-2)11-18-21-16(19-20-17(21)24)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,24)/b18-11+ |
InChI Key |
KXQMXSYNOAAIEG-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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